
APD668
Vue d'ensemble
Description
APD668 est un agoniste du récepteur insulinotrope dépendant du glucose, nouveau, hautement puissant et actif par voie orale. Il est conçu pour stimuler la libération d'insuline par les cellules bêta en réponse à une élévation du taux de glucose sanguin, évitant ainsi l'hypoglycémie . Ce composé est étudié pour son utilisation potentielle dans le traitement du diabète de type 2 .
Analyse Des Réactions Chimiques
APD668 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier les agonistes du récepteur insulinotrope dépendant du glucose.
Biologie : Il aide à comprendre le rôle des récepteurs insulinotropes dépendants du glucose dans les processus cellulaires.
Industrie : Il peut avoir des applications dans le développement de nouveaux agents thérapeutiques pour les troubles métaboliques.
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste du récepteur insulinotrope dépendant du glucose. Ce récepteur est activé en réponse à une élévation du taux de glucose sanguin, conduisant à la stimulation de la libération d'insuline par les cellules bêta . L'activation de ce récepteur augmente également les niveaux et l'activité des facteurs intracellulaires impliqués dans la préservation des cellules bêta .
Applications De Recherche Scientifique
APD668 is a G protein-coupled receptor 119 (GPR119) agonist that has shown promise as a therapeutic agent for metabolic diseases . GPR119 is a rhodopsin-like, class A Gαs-coupled receptor predominantly expressed in pancreatic islet cells and intestinal entero-endocrine cells . Activation of GPR119 stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-releasing polypeptide (GIP), which are important for regulating glucose metabolism . this compound is a novel, highly potent, and orally active glucose-dependent insulinotropic receptor (GDIR) agonist intended to more efficiently stimulate insulin release by beta cells in response to elevated blood glucose levels and to also avoid hypoglycemia .
Scientific Research Applications of this compound
- Treatment of Dyslipidemia: this compound has demonstrated the ability to inhibit intestinal triglyceride absorption after an acute fat load in mice . Studies have shown that single-dose administration of this compound increases incretin secretion and enhances total PYY levels in the presence of a fat load in mice .
- Treatment of Non-Alcoholic Steatohepatitis (NASH): Studies suggest that GPR119 agonists may represent a promising therapeutic strategy for the treatment of NASH . this compound has shown positive effects on hepatic endpoints, such as plasma alanine transaminase (ALT), aspartate transaminase (AST), liver weight, and steatosis, in mice fed a high trans-fat diet .
- Combination Therapy with DPPIV Inhibitors: Co-administration of this compound with linagliptin, a dipeptidyl peptidase-IV (DPPIV) inhibitor, has shown synergistic effects in improving fat tolerance and increasing plasma active GLP-1 levels in vivo . This combination has also demonstrated a significant decrease in hepatic triglyceride, NAS score, hepatic thiobarbituric acid reactive substances (TBARS), and hepatic tumor necrosis factor-alpha (TNF-α) in NASH mice with diabetes .
Preclinical Studies and Case Examples
- Oral Fat Tolerance Test: this compound inhibited intestinal triglyceride absorption in mice following an acute fat load. The anti-dyslipidemic action of this compound was reversed in the presence of exendin-3, indicating that its effects are mediated through a GPR119 receptor-dependent mechanism .
- Tyloxapol-Induced Hyperlipidemia: this compound failed to show anti-dyslipidemic activity in tyloxapol-induced hyperlipidemia in mice, suggesting that its lipid-lowering effects may be specific to certain mechanisms of dyslipidemia .
- NASH Model with Diabetes: In a murine model of NASH with diabetes, this compound alone reduced plasma glucose and triglyceride levels. The combination of this compound with linagliptin resulted in a more pronounced reduction in these parameters, along with improvements in hepatic steatosis, inflammation, and fibrosis .
- High Trans-Fat Diet-Induced Steatohepatitis: Oral administration of this compound in mice fed a high trans-fat diet ameliorated hepatic endpoints such as plasma ALT, AST, liver weight, and steatosis . Monotherapy with either this compound or linagliptin reduced the levels of ALT, AST, glucose, cholesterol, and epididymal fat mass, with a more pronounced effect observed upon treatment with the combination of both drugs .
Molecular Mechanisms
- Ligand Binding and Receptor Activation: this compound binds to the hydrophobic pocket of GPR119, leading to receptor activation . The rigid structural backbone of this compound forms potent interactions with the hydrophobic pocket of GPR119 .
- G Protein Coupling: Structural analysis has revealed the unique recognition mode of GPR119 to the downstream signaling molecule Gs protein . The activity of the GPR119 receptor is mediated by G proteins that activate adenylate cyclase .
Potential Therapeutic Strategy
Mécanisme D'action
APD668 exerts its effects by acting as an agonist for the glucose-dependent insulinotropic receptor. This receptor is activated in response to elevated blood glucose levels, leading to the stimulation of insulin release by beta cells . The activation of this receptor also increases the levels and activity of intracellular factors involved in the preservation of beta cells .
Comparaison Avec Des Composés Similaires
APD668 est unique par rapport aux autres agonistes du récepteur insulinotrope dépendant du glucose en raison de sa forte puissance et de son activité orale . Les composés similaires incluent :
Le mécanisme dépendant du glucose de l'this compound en fait une alternative plus sûre aux sulfamides, car il réduit le risque d'hypoglycémie .
Méthodes De Préparation
La synthèse de l'APD668 implique l'utilisation de conditions de réaction et de réactifs spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public . En général, la préparation de ces composés implique plusieurs étapes, notamment la formation d'intermédiaires clés, les processus de purification et l'isolement du produit final.
Activité Biologique
APD668 is a selective agonist for the G protein-coupled receptor 119 (GPR119), which has emerged as a promising therapeutic target for managing metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
GPR119 is predominantly expressed in pancreatic islet cells and intestinal enteroendocrine cells. Activation of GPR119 by agonists like this compound enhances insulin secretion and promotes incretin hormone release, which plays a crucial role in glucose metabolism. The compound's mechanism involves:
- Inhibition of Intestinal Triglyceride Absorption : this compound has been shown to inhibit triglyceride absorption during fat loads in murine models, contributing to its anti-dyslipidemic effects .
- Synergistic Effects with DPPIV Inhibitors : When combined with linagliptin, a DPPIV inhibitor, this compound significantly enhances glucose-dependent insulin secretion and reduces plasma glucose levels more effectively than either agent alone .
Efficacy in Murine Models
A series of studies have evaluated the efficacy of this compound in various murine models. Key findings include:
- Reduction in Plasma Lipids :
- Impact on Hepatic Parameters :
- Long-term Effects on Fat Tolerance :
Data Table: Summary of Key Findings
Combination Therapy for NASH
A notable case study involved the use of this compound in combination with linagliptin for treating NASH. In this study, researchers observed that the combination therapy not only improved metabolic parameters but also reduced inflammation and oxidative stress markers significantly compared to monotherapy approaches. This suggests that targeting both GPR119 and DPPIV may provide a synergistic effect beneficial for patients with metabolic syndrome.
Future Directions
The ongoing research into this compound highlights its potential as a dual-action therapeutic agent for managing conditions associated with dyslipidemia and insulin resistance. Future studies are expected to explore:
- Long-term Safety and Efficacy : Clinical trials assessing the long-term impact of this compound on human subjects.
- Mechanistic Studies : Further elucidation of the pathways through which GPR119 activation influences metabolic health.
- Combination Therapies : Exploration of other potential combinations with existing diabetes medications.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of APD668, and how does its selectivity for GPR119 influence experimental design in metabolic studies?
this compound is a potent, selective agonist of GPR119, a G protein-coupled receptor implicated in glucose homeostasis and lipid metabolism. Its EC50 values for human (hGPR119: 2.7 nM) and rat (rGPR119: 33 nM) receptors suggest species-specific potency . Researchers should validate target engagement using cAMP assays or β-arrestin recruitment assays, as GPR119 activation triggers downstream signaling via cAMP/PKA pathways. Selectivity studies should include screening against related GPCRs (e.g., GPR120, GPR40) to confirm specificity .
Q. What experimental models are most appropriate for studying this compound’s effects on non-alcoholic steatohepatitis (NASH) and diabetes?
Preclinical models such as high-fat diet (HFD)-induced obese mice or Zucker diabetic fatty (ZDF) rats are widely used. This compound reduces hepatic triglyceride (TG) and cholesterol levels in HFD models, likely via AMPK activation and SREBP-1C inhibition, which suppresses lipogenesis. Researchers should pair histopathological analysis (e.g., liver steatosis scoring) with biochemical assays (e.g., hepatic TG quantification) to validate efficacy .
Q. How does this compound’s CYP2C9 inhibition (Ki = 0.1 μM) impact pharmacokinetic (PK) and drug interaction studies?
this compound’s potent CYP2C9 inhibition necessitates careful assessment of drug-drug interactions. In vitro studies should co-administer this compound with CYP2C9 substrates (e.g., warfarin) to measure metabolic interference. In vivo, researchers must monitor plasma levels of co-administered drugs and adjust dosing regimens to avoid toxicity. Alternative GPR119 agonists without CYP2C9 inhibition (e.g., MBX-2982) may serve as controls .
Advanced Research Questions
Q. How can contradictory findings on this compound’s effects on alcohol intake (increased in rats) and metabolic benefits (e.g., reduced hepatic steatosis) be reconciled?
In male Wistar rats, this compound increased alcohol intake post-injection, contrasting with its therapeutic metabolic effects. Researchers should investigate dose-dependent effects (e.g., 3–30 mg/kg in PK studies) and contextual factors (e.g., stress-induced alcohol consumption vs. metabolic endpoints). Species-specific GPR119 expression patterns in reward circuits (e.g., nucleus accumbens) versus metabolic tissues (liver, pancreas) may explain divergent outcomes .
Q. What methodologies are recommended for studying this compound’s role in modulating the NRF2-ACSL4 axis in Alzheimer’s disease (AD) models?
this compound upregulates NRF2, which suppresses ACSL4-mediated ferroptosis, a key pathway in AD pathology. Researchers should use 5xFAD mice or Aβ-treated neuronal cultures to validate this mechanism. Techniques include:
- Immunoblotting for NRF2, ACSL4, and ferroptosis markers (e.g., GPX4).
- Iron staining to quantify neuronal iron accumulation.
- Behavioral assays (e.g., Morris water maze) to correlate molecular changes with cognitive improvement .
Q. How can researchers address the translational challenges posed by this compound’s hydroxymetabolite accumulation in preclinical species?
this compound’s hydroxymetabolite exhibits prolonged half-life and low receptor activity in humans compared to preclinical models. To mitigate this, use humanized liver mouse models or in vitro hepatocyte systems to simulate human metabolism. Pharmacodynamic (PD) markers (e.g., plasma GLP-1 levels) should be prioritized over PK metrics to assess clinical relevance .
Q. Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Non-linear regression (e.g., sigmoidal dose-response curves) is essential for EC50 determination. For in vivo studies, mixed-effects models account for inter-individual variability. In alcohol intake experiments, repeated-measures ANOVA can track temporal changes in consumption .
Q. How should researchers validate GPR119 target specificity when using this compound in complex in vivo systems?
Combine genetic knockout (GPR119⁻/⁻) models with this compound treatment to confirm on-target effects. For example, in GPR119-deficient mice, this compound should fail to improve glucose tolerance or reduce hepatic TG. RNA-seq or scRNA-seq can further identify off-target pathways .
Q. Data Contradiction Analysis
Q. Why does this compound reduce hepatic steatosis but not plasma TG levels in HFD models?
this compound primarily inhibits hepatic lipogenesis via AMPK/SREBP-1C without affecting systemic TG synthesis. Researchers should differentiate between hepatic and adipose tissue lipid metabolism using tracer studies (e.g., ¹⁴C-acetate incorporation) to isolate tissue-specific effects .
Q. What experimental factors could explain variability in this compound’s efficacy across different rodent strains?
Strain-specific polymorphisms in GPR119 (e.g., rGPR119 vs. hGPR119) and metabolic baseline differences (e.g., ZDF rats vs. C57BL/6 mice) influence outcomes. Pre-screen models for GPR119 expression levels and use isogenic strains to minimize variability .
Propriétés
IUPAC Name |
propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUQJBVQBUKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025686 | |
Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The GDIR mechanism is glucose dependent: in preclinical studies, GDIR agonists only lowered blood glucose when it rose above normal levels, such as after a meal. Therefore, unlike the glucose-insensitive sulfonylureas, Arena's GDIR agonists are not expected to lower normal fasting blood glucose levels or cause hypoglycemia. In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells. | |
Record name | APD668 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
832714-46-2 | |
Record name | APD-668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APD-668 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.